5-bromo-7-nitro-1H-indazole
Overview
Description
5-bromo-7-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
5-Bromo-7-nitro-1H-indazole, like other indazole derivatives, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes .
Mode of Action
It is believed to interact with its targets, such as nos, and modulate their activity . This modulation can result in changes in the production of NO, thereby affecting various cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway . By modulating the activity of NOS, this compound can influence the production of NO, which plays a crucial role in various cellular functions, including neurotransmission, immune defense, and regulation of cell death .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its modulation of NOS activity and subsequent changes in NO production . By influencing NO levels, this compound can affect a wide range of cellular processes, potentially leading to various physiological effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This compound acts as an inhibitor of NOS, thereby reducing the production of NO. This interaction is significant as NO is involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can alter cell proliferation and survival . Additionally, it impacts gene expression by inhibiting the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of NOS. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation or binding to allosteric sites . These interactions result in changes in enzyme activity, protein-protein interactions, and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable at room temperature but can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate and affect the overall activity of the compound. Long-term studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing their activity and function. Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites and intermediates in biochemical pathways . This modulation of metabolic pathways can have downstream effects on cellular function and overall physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific subcellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These interactions can direct this compound to specific subcellular compartments, where it can exert its effects on enzyme activity, protein interactions, and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-bromo-7-nitro-1H-indazole typically begins with the preparation of the corresponding brominated and nitrated intermediates.
Cyclization: The final step involves the cyclization of the intermediates to form the indazole ring. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-7-nitro-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Reduction Products: Amino derivatives of indazole.
Oxidation Products: Nitroso or other oxidized derivatives of indazole.
Scientific Research Applications
Chemistry: 5-bromo-7-nitro-1H-indazole is used as a building block in organic synthesis for the preparation of more complex indazole derivatives. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore their use in drug development for various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials .
Comparison with Similar Compounds
7-nitroindazole: Similar to 5-bromo-7-nitro-1H-indazole but lacks the bromine atom. It also acts as an nNOS inhibitor.
5-bromoindazole: Lacks the nitro group but contains the bromine atom at the 5th position.
Indazole: The parent compound without any substituents.
Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its dual inhibitory effects on specific enzymes make it a valuable compound for therapeutic research .
Properties
IUPAC Name |
5-bromo-7-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVVAXTJXNHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363242 | |
Record name | 5-bromo-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316810-82-9 | |
Record name | 5-Bromo-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316810-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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